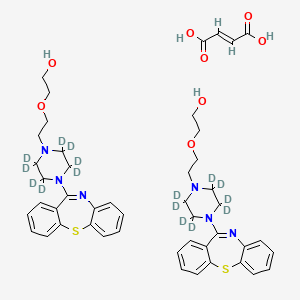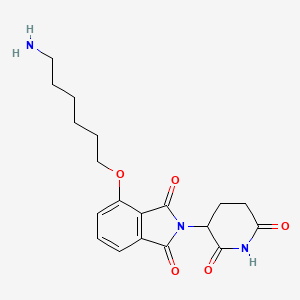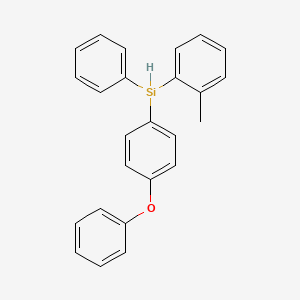![molecular formula C39H36N4O6 B11938388 (6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one](/img/structure/B11938388.png)
(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-D211 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Metal-catalyzed cross-coupling reactions: These reactions often use palladium or copper catalysts to form carbon-carbon bonds.
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile.
Oxidation and reduction reactions: These reactions are used to introduce or modify functional groups.
Industrial Production Methods
Industrial production of (S,S)-D211 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反应分析
Types of Reactions
(S,S)-D211 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (S,S)-D211 may produce a ketone or aldehyde, while reduction may produce an alcohol.
科学研究应用
(S,S)-D211 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its DNA damaging properties, which can be useful in understanding cellular responses to DNA damage.
Medicine: Investigated for its potential use in cancer therapy due to its ability to damage DNA in cancer cells.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S,S)-D211 involves its interaction with DNA, leading to the formation of DNA adducts and subsequent DNA damage. This can trigger cellular responses such as cell cycle arrest, apoptosis, or DNA repair mechanisms. The specific molecular targets and pathways involved include:
DNA polymerases: Enzymes involved in DNA replication.
DNA repair enzymes: Enzymes involved in the repair of damaged DNA.
Cell cycle regulators: Proteins that control the progression of the cell cycle.
相似化合物的比较
(S,S)-D211 can be compared with other DNA damaging agents, such as:
Cisplatin: A platinum-based chemotherapy drug that forms DNA crosslinks.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Mitomycin C: An antitumor antibiotic that crosslinks DNA.
Uniqueness
(S,S)-D211 is unique in its specific mechanism of DNA damage and its potential applications in various fields of research. Unlike some other DNA damaging agents, it may offer more targeted effects with potentially fewer side effects.
List of Similar Compounds
- Cisplatin
- Doxorubicin
- Mitomycin C
属性
分子式 |
C39H36N4O6 |
|---|---|
分子量 |
656.7 g/mol |
IUPAC 名称 |
(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one |
InChI |
InChI=1S/C39H36N4O6/c1-46-34-16-30-32(40-20-28-14-24-8-3-5-10-26(24)22-42(28)38(30)44)18-36(34)48-12-7-13-49-37-19-33-31(17-35(37)47-2)39(45)43-23-27-11-6-4-9-25(27)15-29(43)21-41-33/h3-6,8-11,16-21,28-29H,7,12-15,22-23H2,1-2H3/t28-,29-/m1/s1 |
InChI 键 |
ULIORDBSGQEFLN-FQLXRVMXSA-N |
手性 SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC4=CC=CC=C4C[C@@H]3C=N2)OCCCOC5=C(C=C6C(=C5)N=C[C@H]7CC8=CC=CC=C8CN7C6=O)OC |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC4=CC=CC=C4CC3C=N2)OCCCOC5=C(C=C6C(=C5)N=CC7CC8=CC=CC=C8CN7C6=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11938316.png)
![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)
![5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one](/img/structure/B11938334.png)
![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)








